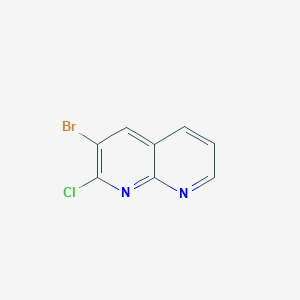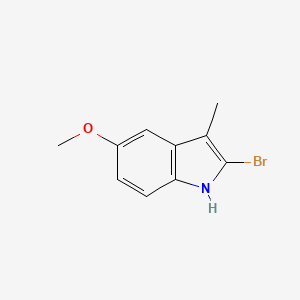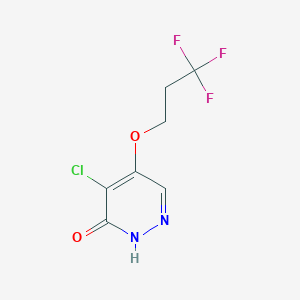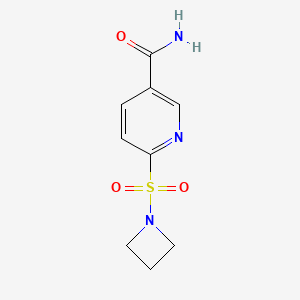
8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮是一种属于喹啉酮家族的杂环化合物。该化合物以喹啉酮环上的第8位和第6位分别存在溴原子和氟原子为特征。
准备方法
合成路线和反应条件
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成从喹啉酮核心结构的制备开始。
氟化: 使用 Selectfluor 或 N-氟苯磺酰亚胺等氟化剂在第6位引入氟原子。
环化: 最后一步涉及环化形成二氢喹啉酮环。
工业生产方法
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮的工业生产方法可能涉及优化的反应条件,以确保高产率和纯度。这些方法通常包括:
连续流动合成: 利用连续流动反应器提高反应效率和可扩展性。
催化: 采用催化剂提高反应速率和选择性。
化学反应分析
反应类型
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮会经历各种化学反应,包括:
取代反应: 使用亲核试剂或亲电试剂,溴原子和氟原子可以被其他官能团取代。
氧化和还原: 该化合物可以被氧化或还原形成不同的衍生物。
环化和开环: 喹啉酮环可以在特定条件下进行环化或开环反应。
常用试剂和条件
亲核取代: 试剂如氢化钠或叔丁醇钾。
亲电取代: 试剂如硫酸或硝酸。
氧化: 试剂如高锰酸钾或三氧化铬。
还原: 试剂如氢化铝锂或硼氢化钠。
主要产物
这些反应形成的主要产物包括各种取代的喹啉酮,它们可以在有机合成和药物化学中进一步利用。
科学研究应用
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮具有多种科学研究应用,包括:
药物化学: 该化合物因其潜在的作为药物设计中的药效团而被研究,特别是其抗菌和抗癌特性。
有机合成: 它作为合成更复杂杂环化合物的中间体。
生物学研究: 该化合物用于生物学测定中以研究其对各种细胞通路的效应。
工业应用: 它用于开发特种化学品和材料。
作用机制
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮的作用机制涉及它与特定分子靶标和通路的相互作用。该化合物可能通过以下方式发挥作用:
酶抑制: 抑制参与细胞过程的关键酶。
受体结合: 与特定受体结合以调节细胞信号通路。
DNA嵌入: 嵌入到DNA中以破坏复制和转录过程。
相似化合物的比较
类似化合物
6-氟-2,3-二氢喹啉-4(1H)-酮: 在第8位缺少溴原子。
8-溴-2,3-二氢喹啉-4(1H)-酮: 在第6位缺少氟原子。
8-溴-6-氯-2,3-二氢喹啉-4(1H)-酮: 在第6位含有氯原子而不是氟原子。
独特性
8-溴-6-氟-2,3-二氢喹啉-4(1H)-酮由于同时存在溴原子和氟原子而独一无二,这可以显着影响其化学反应性和生物活性。这种双重取代模式可以增强其作为有机合成中的通用中间体以及药物发现中的先导化合物的潜力。
属性
IUPAC Name |
8-bromo-6-fluoro-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIJQWEDGWWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)


